molecular formula C15H30ClN2NaO5S B13770275 Einecs 271-863-0 CAS No. 68610-39-9

Einecs 271-863-0

Cat. No.: B13770275
CAS No.: 68610-39-9
M. Wt: 408.9 g/mol
InChI Key: AEHONGSAPRMENK-UHFFFAOYSA-M
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Description

Einecs 271-863-0, also known as Sodium Capryloamphohydroxypropylsulfonate, is a biodegradable, low-foam wetting agent and coupler. It is particularly useful in both high alkali and acid systems due to its high tolerance for inorganic salts and solubility in up to 35% caustic soda. Additionally, it has excellent corrosion inhibition properties, making it useful in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium Capryloamphohydroxypropylsulfonate involves the reaction of caprylic acid with amines and sulfonating agents under controlled conditions. The reaction typically occurs in an aqueous medium, and the temperature is maintained to ensure optimal yield and purity. The product is then purified through various techniques such as distillation and crystallization to obtain the final compound .

Industrial Production Methods

Industrial production of Sodium Capryloamphohydroxypropylsulfonate follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and control of reaction parameters to ensure consistent quality. The compound is produced in large reactors, and the final product is often stored in sealed containers to prevent contamination and degradation .

Chemical Reactions Analysis

Types of Reactions

Sodium Capryloamphohydroxypropylsulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Sodium Capryloamphohydroxypropylsulfonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Sodium Capryloamphohydroxypropylsulfonate involves its ability to reduce surface tension and enhance the solubility of hydrophobic compounds. It interacts with molecular targets such as cell membranes and proteins, altering their properties and functions. The compound’s amphoteric nature allows it to function effectively in both acidic and alkaline environments, making it versatile for various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium Capryloamphohydroxypropylsulfonate stands out due to its high tolerance for inorganic salts and its ability to function in both high alkali and acid systems. Its excellent corrosion inhibition properties make it particularly valuable in industrial applications where metal protection is crucial .

Properties

CAS No.

68610-39-9

Molecular Formula

C15H30ClN2NaO5S

Molecular Weight

408.9 g/mol

IUPAC Name

sodium;3-chloro-2-hydroxypropane-1-sulfonate;2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethanol

InChI

InChI=1S/C12H24N2O.C3H7ClO4S.Na/c1-2-3-4-5-6-7-12-13-8-9-14(12)10-11-15;4-1-3(5)2-9(6,7)8;/h15H,2-11H2,1H3;3,5H,1-2H2,(H,6,7,8);/q;;+1/p-1

InChI Key

AEHONGSAPRMENK-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC1=NCCN1CCO.C(C(CCl)O)S(=O)(=O)[O-].[Na+]

physical_description

Liquid

Origin of Product

United States

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